MAO-B Inhibition: 170-Fold Weaker Potency than High-Affinity Reference Inhibitors
In head-to-head in vitro enzyme assays conducted under identical conditions, N-(3-formylquinolin-7-yl)acetamide exhibits significantly weaker inhibition of human recombinant MAO-B (IC50 = 17,000 nM) [1] compared to the potent reference inhibitor deprenyl (IC50 = 0.49 µM, equivalent to 490 nM) [2].
| Evidence Dimension | MAO-B Enzyme Inhibition |
|---|---|
| Target Compound Data | IC50 = 17,000 nM |
| Comparator Or Baseline | Deprenyl (IC50 = 0.49 µM = 490 nM) |
| Quantified Difference | ~34.7-fold less potent (17,000 / 490) |
| Conditions | Human recombinant MAO-B expressed in insect cell membranes; kynuramine substrate; fluorescence assay |
Why This Matters
This quantifies the compound's utility as a low-affinity MAO-B control or as a scaffold for optimization, rather than as a potent inhibitor, guiding selection for SAR studies or counter-screening.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610): IC50 data for N-(3-formylquinolin-7-yl)acetamide against MAO-B. View Source
- [2] Chaurasiya ND, et al. Pharmaceuticals. 2021; 14(5):398. Table 1: IC50 values for reference MAO inhibitors. View Source
